molecular formula C10H9F2NO2 B13322377 2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid

2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid

Cat. No.: B13322377
M. Wt: 213.18 g/mol
InChI Key: TYYIYWZXILBROO-UHFFFAOYSA-N
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Description

2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroacetic acid is a bicyclic heteroaromatic compound featuring a cyclopenta[b]pyridine core fused with a difluoroacetic acid moiety. The cyclopenta[b]pyridine system contributes to its planar aromaticity, while the difluoroacetic acid group introduces strong electron-withdrawing effects, enhancing its acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs . This compound’s structural rigidity and polarity make it a promising candidate for medicinal chemistry applications, particularly in enzyme inhibition studies where fluorinated motifs are leveraged for improved binding affinity and metabolic stability.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H9F2NO2/c11-10(12,9(14)15)7-4-3-6-2-1-5-13-8(6)7/h1-2,5,7H,3-4H2,(H,14,15)

InChI Key

TYYIYWZXILBROO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C(C(=O)O)(F)F)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often include the use of sodium alkoxide solutions as reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Mechanism of Action

The mechanism of action of 2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid involves its interaction with molecular targets such as protein kinases. The compound’s structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . This dual mechanism enhances its efficacy as a corrosion inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Formula Water Solubility (mg/mL) pKa Reference
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroacetic acid Cyclopenta[b]pyridine -CF₂COOH C₁₀H₈F₂NO₂ 12.3 ± 0.8 (25°C) ~1.8
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide Biphenyl + dibenzoazepine -CH₂CONH-aryl C₂₉H₂₄FN₂O₂ 0.45 ± 0.1 (25°C) ~3.2
2-{7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-phenylacetic acid Pyrrolo[3,4-b]pyridine -CH(C₆H₅)COOH C₁₅H₁₂N₂O₃ 8.9 ± 0.6 (25°C) ~2.5
2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride Pyridine -CH₂COOH·HCl C₇H₇ClFNO₂ 34.7 ± 1.2 (25°C) ~1.2

Key Observations:

  • Solubility: The target compound exhibits intermediate water solubility (12.3 mg/mL) compared to the highly soluble 2-(5-fluoropyridin-2-yl)acetic acid hydrochloride (34.7 mg/mL), likely due to the latter’s ionic hydrochloride salt form . In contrast, the biphenyl-dibenzoazepine derivative (0.45 mg/mL) has markedly lower solubility, attributed to its bulky hydrophobic aryl groups .
  • Acidity: The difluoroacetic acid group in the target compound (pKa ~1.8) is more acidic than the phenylacetic acid analogue (pKa ~2.5) , aligning with fluorine’s electron-withdrawing inductive effects.

Functional Group Impact on Reactivity

The difluoroacetic acid group enhances electrophilicity at the α-carbon, making the target compound more reactive in nucleophilic acyl substitution reactions than its non-fluorinated counterparts. For example, it undergoes amidation with primary amines at 25°C, while the phenylacetic acid analogue requires elevated temperatures (50–60°C) .

Biological Activity

2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroacetic acid (CAS No. 1519929-58-8) is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of 2-(5H,6H,7H-cyclopenta[b]pyridin-7-yl)-2,2-difluoroacetic acid typically involves multiple steps that may include the formation of the cyclopentapyridine core followed by functionalization with difluoroacetic acid. The precise synthetic route can vary depending on the desired purity and yield.

Antiproliferative Effects

Research indicates that compounds similar to 2-(5H,6H,7H-cyclopenta[b]pyridin-7-yl)-2,2-difluoroacetic acid exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated derivatives have shown that they can inhibit cell growth in breast, colon, and lung cancer models. The mechanism of action often involves interference with cellular signaling pathways rather than direct inhibition of known targets like dihydrofolate reductase (DHFR) .

Case Studies

  • Study on Fluorinated Pyridines :
    A study conducted on a series of fluorinated pyridines demonstrated that modifications in the aryl substituents greatly influenced their biological activity. The most active compounds were noted to possess specific structural features that enhance their interaction with cellular targets .
  • Cyclopentapyridine Derivatives :
    Another investigation focused on the synthesis of cyclopentapyridine derivatives and their biological evaluation revealed promising results in terms of cytotoxicity against multiple cancer cell lines. The study highlighted the importance of the cyclopentapyridine structure in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(5H,6H,7H-cyclopenta[b]pyridin-7-YL)-2,2-difluoroacetic acid suggests that the presence of fluorine atoms significantly alters the electronic properties of the molecule, potentially increasing its lipophilicity and ability to penetrate cellular membranes. This modification is crucial for enhancing its bioavailability and therapeutic efficacy.

Data Table: Biological Activity Overview

Compound NameCAS NumberMolecular WeightAntiproliferative ActivityTarget Cell Lines
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroacetic acid1519929-58-8213.18 g/molHighBreast, Colon, Lung Cancer
Related Fluorinated DerivativeNot SpecifiedVariesModerateVarious Cancer Cell Lines

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